Regiochemical Divergence in Cycloaddition: Thiete 1,1-Dioxide vs. Acyclic Vinyl Sulfones
2H-Thiete-1,1-dioxide exhibits markedly different regiochemical outcomes in cycloadditions with 1,3-dipoles compared to acyclic vinyl sulfones. In experimental studies of reactions with nitrile oxides and nitrones, the product isomer ratios obtained with thiete 1,1-dioxide diverged significantly from those observed with trans-MeCH=CHSO2Ph (a representative acyclic vinyl sulfone) [1]. The observed regiochemistry for thiete dioxide is driven by its rigid, blocked cis-syn configuration of the C=C–SO2 unit, which constrains the accessible transition-state geometries relative to the conformationally flexible acyclic analogs [1].
| Evidence Dimension | Cycloaddition regiochemistry (isomer product distribution) |
|---|---|
| Target Compound Data | Markedly different isomer ratios versus acyclic vinyl sulfone baseline (qualitative comparison; quantitative ratios depend on specific dipolarophile and conditions). |
| Comparator Or Baseline | trans-MeCH=CHSO2Ph (acyclic vinyl sulfone) under identical cycloaddition conditions with benzonitrile oxides and nitrones. |
| Quantified Difference | Not a single numeric value; the difference is a qualitative but robust experimental observation of divergent regiochemical product profiles across multiple 1,3-dipole substrates. |
| Conditions | Experimental cycloaddition reactions with benzonitrile oxides and nitrones (e.g., PhCH=N(O)Me); theoretical analysis via CNDO/2 calculations of charge-transfer stabilization energies. |
Why This Matters
For researchers designing stereoselective cycloaddition routes, 2H-thiete-1,1-dioxide provides a unique, constrained reactive scaffold that yields regiochemical outcomes inaccessible using cheaper, more common acyclic vinyl sulfones.
- [1] De Benedetti, P. G.; Quartieri, S.; Rastelli, A.; De Amici, M.; De Micheli, C.; Gandolfi, R.; Gariboldi, P. Experimental and theoretical investigation on the cycloadditions of nitrile oxides, nitrones, and diazoalkanes with acyclic vinyl sulphones and thiet 1,1-dioxide. J. Chem. Soc., Perkin Trans. 2 1982, 95–100. View Source
